(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology
In biological research, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications are explored in drug discovery and development. Its biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
- (2E)-1-(3-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
- (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
Uniqueness
The uniqueness of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClO4 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-21-16-7-4-13(19)11-14(16)15(20)5-2-12-3-6-17-18(10-12)23-9-8-22-17/h2-7,10-11H,8-9H2,1H3/b5-2+ |
InChI Key |
XSSRVUNPQCDMQS-GORDUTHDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C=CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.